N'-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Overview
Description
N’-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrazole ring substituted with a benzoyl group, a methyl group, and a trifluoromethyl group, along with a carbohydrazide moiety. This combination of functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which is then subjected to acylation with benzoyl chloride to introduce the benzoyl group. The final step involves the reaction of the resulting intermediate with hydrazine hydrate to form the carbohydrazide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl group.
Reduction: Reduction reactions may target the carbonyl group in the benzoyl moiety or the pyrazole ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, while the carbohydrazide moiety can undergo condensation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
N’-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide can be compared with other pyrazole derivatives:
N’-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide vs. 1-methyl-3-(trifluoromethyl)-1H-pyrazole: The presence of the benzoyl and carbohydrazide groups in the former imparts additional reactivity and potential biological activity.
N’-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide vs. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: The carbohydrazide moiety in the former offers different chemical reactivity compared to the carboxamide group.
Similar compounds include:
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Benzoyl hydrazides with various substituents
Properties
IUPAC Name |
N'-benzoyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c1-20-7-9(10(19-20)13(14,15)16)12(22)18-17-11(21)8-5-3-2-4-6-8/h2-7H,1H3,(H,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNVDFUUSPCTQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326683 | |
Record name | N'-benzoyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822110 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477762-31-5 | |
Record name | N'-benzoyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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